3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione
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Overview
Description
3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility and Biological Activities
Research into compounds related to 3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione has shown their potential in synthesizing a wide range of heterocyclic compounds with anticipated biological activities. For instance, studies on thiazolidinones and thiazolinones have revealed their capacity to form compounds with potential antimicrobial and toxicological activities (Londhe et al., 2006). Similarly, research on morpholine derivatives has highlighted their utility in creating novel compounds with hypothesized hypoglycemic and anti-inflammatory properties, showcasing the diverse chemical transformations and biological implications of these molecular frameworks (Karumanchi et al., 2019).
Polymer and Material Science
In the realm of polymer and material science, derivatives of morpholine-2,5-dione, which share structural similarities with the compound , have been utilized in the synthesis of biodegradable polyesteramides. These materials are notable for their pendant functional groups, which can be tailored for specific applications, indicating the compound's relevance in the development of novel materials with potential biomedical applications (Veld et al., 1992). Furthermore, advancements in the ring-opening polymerization of morpholine-2,5-dione derivatives have been explored, shedding light on the synthetic challenges and opportunities in creating polymers from structurally complex monomers (Chisholm et al., 2006).
Mechanism of Action
Target of action
The compound contains a morpholine ring, which is found in many biologically active compounds . Morpholine derivatives are known to exhibit various pharmacological activities such as antimicrobial, potent caspase-3 inhibitory, and anti-inflammatory .
Biochemical pathways
Morpholine derivatives can affect a wide range of biochemical pathways due to their ability to interact with various targets .
Pharmacokinetics
Morpholine derivatives are often well-absorbed and can be metabolized by various enzymes in the body .
Result of action
Given the biological activities of other morpholine derivatives, it could potentially have antimicrobial, anti-inflammatory, or other effects .
Properties
IUPAC Name |
(5E)-3-methyl-5-(morpholin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-10-8(12)7(15-9(10)13)6-11-2-4-14-5-3-11/h6H,2-5H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEVRKKALBHZKA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCOCC2)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N2CCOCC2)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.